molecular formula C17H21NO3 B1372036 Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 815610-35-6

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No. B1372036
CAS RN: 815610-35-6
M. Wt: 287.35 g/mol
InChI Key: ULMIQDSAACVGII-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the CAS Number: 815610-35-6. It has a molecular weight of 287.36 . It is used in the field of organic chemistry, particularly in the synthesis of tropane alkaloids .


Synthesis Analysis

The synthesis of this compound is part of the broader research into the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . The synthesis process often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and Inchi Code: 1S/C17H21NO3/c1-2-21-16 (20)17-9-8-14 (15 (17)19)11-18 (12-17)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 . This indicates the presence of 17 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of organic chemistry, particularly in the synthesis of tropane alkaloids . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

This compound is an oil in its physical form . It has a molecular weight of 287.36 . The storage temperature and purity of this compound are not specified in the available resources.

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the enantioselective synthesis of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest due to their pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold, which is part of the compound’s structure, is central to these alkaloids.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-16(20)17-9-8-14(15(17)19)11-18(12-17)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIQDSAACVGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1=O)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 2
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 3
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 4
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 5
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 6
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Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

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